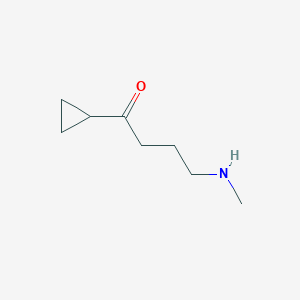

1-Cyclopropyl-4-(methylamino)butan-1-one

Description

Significance and Academic Context of Butanone Derivatives

Butanone, also known as methyl ethyl ketone (MEK), and its derivatives are a well-established class of organic compounds. nih.govresearchgate.net In an industrial setting, butanone is widely used as a solvent in the production of plastics, textiles, and coatings. ontosight.ai From an academic and research perspective, the butanone scaffold serves as a versatile building block in organic synthesis. Its carbonyl group and alpha-carbons are reactive sites for a variety of chemical transformations, allowing for the construction of more complex molecules. scientificupdate.com In the pharmaceutical industry, butanone derivatives are investigated for their potential therapeutic applications, including their use as solvents in drug formulations and as intermediates in the synthesis of active pharmaceutical ingredients. ontosight.ai

Overview of Scientific Research Applications of Cyclopropyl-Ketone and Alkylamino Compounds

The incorporation of a cyclopropyl (B3062369) ring into a ketone structure, as seen in cyclopropyl-ketone compounds, imparts unique chemical properties that are of significant interest in medicinal chemistry and organic synthesis. nih.govnih.gov The strained three-membered ring of the cyclopropyl group can influence the electronic properties of the adjacent carbonyl group and can participate in unique chemical reactions, such as ring-opening and cycloaddition reactions, to form larger, more complex carbocyclic and heterocyclic systems. cornellpharmacology.orgnih.gov In drug design, the cyclopropyl moiety is often used to enhance metabolic stability, improve binding affinity to biological targets, and constrain the conformation of a molecule. nih.govnih.gov

Alkylamino compounds, which feature an amino group attached to an alkyl chain, are fundamental components of many biologically active molecules. chemicalbook.com The nitrogen atom in the amino group can act as a hydrogen bond donor or acceptor, which is crucial for molecular interactions with biological macromolecules like proteins and nucleic acids. This functional group is a common pharmacophore in a vast array of pharmaceuticals, contributing to their desired therapeutic effects. Research into alkylamino compounds spans various therapeutic areas, including the development of antimicrobial, anti-inflammatory, and anticancer agents. chemicalbook.com

Structural Features and Chemical Classifications of 1-Cyclopropyl-4-(methylamino)butan-1-one Analogues

1-Cyclopropyl-4-(methylamino)butan-1-one can be classified as a multifunctional organic compound. Its key structural features include:

A Butanone Backbone: A four-carbon chain with a carbonyl group at the first position.

A Cyclopropyl Group: A three-membered carbocyclic ring attached to the carbonyl carbon.

A Secondary Amine: A methylamino group located at the fourth position of the butanoyl chain.

Analogues of this compound would include molecules that share one or more of these structural motifs. Research into such analogues provides insights into the structure-activity relationships (SAR) of these compounds. For instance, studies on cyclopropylamine (B47189) derivatives have been crucial in the development of enzyme inhibitors. chemicalbook.com The variation of substituents on the cyclopropyl ring or the alkylamino chain can significantly impact the biological activity of the molecule.

The table below presents a selection of structurally related compounds and their primary research contexts.

| Compound Name | Structural Features | Primary Research Context |

|---|---|---|

| Cyclopropyl Methyl Ketone | Cyclopropyl group, Ketone | Intermediate in pharmaceutical synthesis. |

| 4-(Methylamino)butan-1-ol | Methylamino group, Butanol backbone | Chemical intermediate. |

| Tranylcypromine | Cyclopropylamine | Inhibitor of lysine-specific demethylase 1 (LSD1). chemicalbook.com |

| Combretastatin A4 (CA4) Analogs | Cyclopropyl or Cyclobutyl instead of cis-stilbene | Anticancer research, tubulin polymerization inhibition. cornellpharmacology.org |

The study of such analogues helps in predicting the potential biological targets and therapeutic applications of novel compounds like 1-Cyclopropyl-4-(methylamino)butan-1-one.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-cyclopropyl-4-(methylamino)butan-1-one |

InChI |

InChI=1S/C8H15NO/c1-9-6-2-3-8(10)7-4-5-7/h7,9H,2-6H2,1H3 |

InChI Key |

MSFLBNJHYCKPRU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCC(=O)C1CC1 |

Origin of Product |

United States |

Chemical Synthesis and Methodologies for 1 Cyclopropyl 4 Methylamino Butan 1 One

Retrosynthetic Analysis of 1-Cyclopropyl-4-(methylamino)butan-1-one

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 1-Cyclopropyl-4-(methylamino)butan-1-one, several logical disconnections can be proposed.

The most straightforward disconnection is of the carbon-nitrogen (C-N) bond. This approach simplifies the target molecule into two key synthons: a nucleophilic methylamine (B109427) equivalent and an electrophilic 1-cyclopropylbutan-1-one (B1266937) fragment bearing a leaving group at the 4-position. This strategy is common for the synthesis of amines. amazonaws.com

Another viable disconnection targets the carbon-carbon (C-C) bond between the cyclopropyl (B3062369) ring and the carbonyl group. This would lead to a cyclopropyl organometallic reagent and a 4-(methylamino)butanoyl derivative. A third approach could involve disconnecting the carbon chain, suggesting precursors that can be joined to form the four-carbon backbone.

These retrosynthetic pathways suggest that key precursors for the forward synthesis would likely include:

1-Cyclopropyl-4-halobutan-1-one (e.g., chloro- or bromo- derivatives)

Methylamine

Cyclopropyl magnesium bromide

A protected 4-(methylamino)butanoic acid or its derivative.

Forward Synthesis Strategies

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised to construct 1-Cyclopropyl-4-(methylamino)butan-1-one.

Reductive Amination Approaches to Alkylamino Ketones

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.orglibretexts.orgfrontiersin.org This process typically involves two steps: the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by the reduction of this intermediate to the target amine. libretexts.org

In the context of synthesizing 1-Cyclopropyl-4-(methylamino)butan-1-one, this approach would ideally start with a diketone or a keto-aldehyde precursor, such as 1-cyclopropylbutane-1,4-dione. The reaction would proceed by condensing this precursor with methylamine to form an imine intermediate, which is then reduced in situ.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. wikipedia.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable "green chemistry" alternative. wikipedia.orgfrontiersin.org Iridium complexes have also been shown to catalyze the reductive amination of diketones to access γ-amino alcohols, which could be oxidized to the desired ketone. nih.gov

Table 1: Common Reagents in Reductive Amination

| Category | Examples | Function |

|---|---|---|

| Carbonyl Precursor | 1-Cyclopropylbutane-1,4-dione | Forms imine with amine |

| Amine Source | Methylamine | Provides the nitrogen and methyl group |

| Reducing Agent | Sodium cyanoborohydride, Sodium triacetoxyborohydride | Reduces the imine intermediate |

Mannich Reaction Applications in Aminomethylation Synthesis

The Mannich reaction is a classic three-component reaction that forms a C-C bond by aminoalkylating an acidic proton located alpha to a carbonyl group. wikipedia.orgtandfonline.com The reaction involves an active carbonyl compound, a primary or secondary amine, and a non-enolizable aldehyde (typically formaldehyde). rsc.orgthermofisher.com The product is a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgthermofisher.com

While the classic Mannich reaction yields β-amino ketones, modified or radical-based versions have been developed for the synthesis of γ-amino carbonyl compounds. rsc.orgresearchgate.net A radical-based homo-Mannich reaction can utilize enolizable aldehydes, expanding the scope of the traditional method. researchgate.net This process involves the generation of an electrophilic radical which then adds to an in-situ formed enamine. researchgate.net Applying this to the target molecule would be a non-trivial, multi-step adaptation, likely involving a cyclopropyl-containing enolizable aldehyde as a substrate.

Direct and Indirect Alkylation Methods

Direct N-alkylation is one of the most fundamental methods for forming C-N bonds and represents a highly plausible route to 1-Cyclopropyl-4-(methylamino)butan-1-one. researchgate.netnih.govacs.orgnih.gov This strategy aligns perfectly with the primary retrosynthetic disconnection.

The synthesis would involve the reaction of methylamine with a suitable electrophile, 1-cyclopropyl-4-halobutan-1-one (where the halogen is typically chlorine or bromine). The nucleophilic nitrogen of methylamine displaces the halide in an Sₙ2 reaction to form the target secondary amine. A significant challenge in such reactions can be overalkylation, where the product secondary amine reacts further with the alkyl halide. researchgate.netacs.org This is often controlled by using a large excess of the starting amine.

Recent advances in N-alkylation include "borrowing hydrogen" or "hydrogen autotransfer" strategies, where an alcohol is temporarily oxidized in situ to an aldehyde, which then undergoes reductive amination. nih.gov This method avoids the use of alkyl halides and produces water as the only byproduct. nih.gov

Table 2: N-Alkylation Synthesis Parameters

| Parameter | Details | Purpose/Consideration |

|---|---|---|

| Nucleophile | Methylamine | Provides the amino group |

| Electrophile | 1-Cyclopropyl-4-bromobutan-1-one | Provides the carbon backbone and reactive site |

| Base (Optional) | K₂CO₃, Cs₂CO₃ | To neutralize the HBr byproduct |

| Solvent | Acetonitrile (B52724), DMF | To dissolve reactants and facilitate reaction |

Carbonyl Group Functionalization

Synthesizing the target molecule can also be approached by forming the ketone functionality at a late stage. nih.gov This involves starting with a precursor molecule and converting a different functional group into the carbonyl group. msu.eduresearchgate.net

One such strategy would be the oxidation of the corresponding secondary alcohol, 1-cyclopropyl-4-(methylamino)butan-1-ol. This precursor could be synthesized via several routes, including the addition of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) to a protected 4-(methylamino)butanal. The subsequent oxidation of the alcohol to the ketone would need to be performed under conditions compatible with the amine functionality, using reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation.

This approach offers flexibility, as the synthesis of amino alcohols can sometimes be more straightforward than the direct synthesis of amino ketones. nih.gov

Cyclopropyl Ring Formation and Integration

While often less direct, strategies involving the formation of the cyclopropyl ring during the synthesis are also possible. wikipedia.orgnumberanalytics.com These methods are particularly useful if the corresponding unsaturated precursor is more readily available.

One common method for cyclopropanation is the Simmons-Smith reaction, which uses a carbenoid (typically iodomethylzinc iodide) to convert an alkene into a cyclopropane (B1198618) ring. wikipedia.org To synthesize the target molecule, one could envision starting with 4-(methylamino)hept-1-en-4-one. A stereospecific cyclopropanation of the terminal double bond would yield the desired cyclopropyl group.

Other methods for forming cyclopropane rings include intramolecular cyclization of 1,3-dihaloalkanes (a Wurtz coupling) or the reaction of α,β-unsaturated carbonyl compounds with sulfonium (B1226848) ylides (Corey-Chaykovsky reaction). wikipedia.org The application of these methods would depend on the availability of suitable precursors. For instance, the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin involved constructing a functionalized cyclopropyl ring from ethyl cyanoacetate (B8463686) and 1,2-dibromoethane (B42909) prior to assembling a piperidine (B6355638) ring. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The successful synthesis of 1-Cyclopropyl-4-(methylamino)butan-1-one via the Grignard reaction hinges on the careful optimization of several key parameters. The primary proposed route involves the reaction of cyclopropylmagnesium bromide with an N-protected 4-(methylamino)butanenitrile, followed by acidic workup to hydrolyze the intermediate imine and deprotect the amine. The yield and purity of the final product are highly sensitive to the conditions employed in the Grignard reaction step.

Key parameters for optimization include the choice of solvent, reaction temperature, rate of reagent addition, and the nature of the amine-protecting group. Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are standard for Grignard reactions as they solvate the magnesium center, enhancing the nucleophilicity of the cyclopropyl group. The temperature must be carefully controlled; initial formation of the Grignard reagent is often exothermic, while the subsequent addition to the nitrile is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions. A slow, dropwise addition of the Grignard reagent to the nitrile solution is crucial to prevent dimerization or other unwanted reactions of the organometallic species.

Table 1: Hypothetical Optimization of Grignard Reaction for 1-Cyclopropyl-4-(N-Boc-N-methylamino)butan-1-one Synthesis

| Entry | Solvent | Temperature (°C) | Equivalents of Grignard Reagent | Reaction Time (h) | Hypothetical Yield (%) | Observations |

| 1 | Diethyl Ether | 0 to RT | 1.1 | 4 | 65 | Incomplete conversion of starting material. |

| 2 | THF | 0 to RT | 1.1 | 4 | 75 | Improved conversion compared to diethyl ether. |

| 3 | THF | -20 to 0 | 1.1 | 6 | 80 | Reduced side products at lower temperature. |

| 4 | THF | 0 to RT | 1.5 | 4 | 78 | Excess Grignard reagent did not significantly improve yield. |

| 5 | THF | -20 to 0 | 1.2 | 6 | 85 | Optimal balance of conversion and selectivity. |

This table is illustrative and based on general principles of optimizing Grignard reactions with nitriles.

Synthesis of Structural Analogues and Precursors to 1-Cyclopropyl-4-(methylamino)butan-1-one

A key precursor is tert-butyl (3-cyanopropyl)(methyl)carbamate. Its synthesis can be envisioned starting from 4-chlorobutanenitrile. Reaction with methylamine would yield 4-(methylamino)butanenitrile, which can then be protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) to afford the desired N-Boc protected precursor.

Table 2: Synthesis of a Key Precursor: tert-butyl (3-cyanopropyl)(methyl)carbamate

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1 | 4-chlorobutanenitrile, Methylamine | - | Ethanol | Reflux | 4-(methylamino)butanenitrile |

| 2 | 4-(methylamino)butanenitrile | Boc₂O, Triethylamine | Dichloromethane | Room Temperature | tert-butyl (3-cyanopropyl)(methyl)carbamate |

The general synthetic methodology can be adapted to produce a variety of structural analogues. For instance, by substituting cyclopropylmagnesium bromide with other Grignard reagents (e.g., phenylmagnesium bromide, ethylmagnesium bromide), a range of ketones with different acyl groups can be synthesized. Similarly, altering the alkyl chain of the aminonitrile precursor would result in analogues with different spacing between the nitrogen atom and the ketone.

Furthermore, the synthesis of other cyclopropyl ketones has been reported in the literature, often employing different strategies. For example, the Corey-Chaykovsky cyclopropanation of chalcones has been used to produce aryl-substituted cyclopropyl ketones. nih.gov This highlights the diversity of synthetic approaches available for constructing the cyclopropyl ketone motif, which could potentially be adapted for the synthesis of the target molecule or its analogues.

Table 3: Synthesis of a Structural Analogue: 1-Phenyl-4-(methylamino)butan-1-one

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1 | tert-butyl (3-cyanopropyl)(methyl)carbamate, Phenylmagnesium bromide | - | THF | 0 °C to RT, then aq. HCl | 1-Phenyl-4-(methylamino)butan-1-one |

This modular approach, centered around the Grignard reaction with a protected aminonitrile, provides a flexible and powerful platform for the synthesis of 1-Cyclopropyl-4-(methylamino)butan-1-one and a wide array of related compounds for further chemical and pharmaceutical research.

Spectroscopic and Advanced Structural Characterization of 1 Cyclopropyl 4 Methylamino Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

No experimental ¹H NMR data for 1-Cyclopropyl-4-(methylamino)butan-1-one has been found in the searched resources.

¹³C NMR Spectroscopic Analysis and Chemical Shift Assignments

No experimental ¹³C NMR data for 1-Cyclopropyl-4-(methylamino)butan-1-one has been found in the searched resources.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

No experimental 2D NMR data for 1-Cyclopropyl-4-(methylamino)butan-1-one has been found in the searched resources.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No experimental HRMS data for 1-Cyclopropyl-4-(methylamino)butan-1-one has been found in the searched resources.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Isomer Differentiation

No experimental MS/MS data for 1-Cyclopropyl-4-(methylamino)butan-1-one has been found in the searched resources.

Derivatization Strategies for Enhanced MS Analysis

Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of chemical compounds. However, direct analysis of certain molecules, including 1-Cyclopropyl-4-(methylamino)butan-1-one, can be challenging due to factors like poor ionization efficiency or thermal instability. Chemical derivatization is a widely employed strategy to overcome these limitations by converting the analyte into a form more suitable for MS analysis. jfda-online.com For 1-Cyclopropyl-4-(methylamino)butan-1-one, derivatization primarily targets the secondary amine functional group.

The main goals of derivatization for MS analysis are to increase the volatility of the analyte for gas chromatography-mass spectrometry (GC-MS), enhance its ionization efficiency in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and produce characteristic fragmentation patterns that aid in structural identification. jfda-online.comacs.org Common strategies applicable to the secondary amine in 1-Cyclopropyl-4-(methylamino)butan-1-one include acylation, silylation, and alkylation.

Acylation: This involves the reaction of the amine with an acylating agent, such as an anhydride (B1165640) or an acyl chloride. Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are frequently used. jfda-online.com These reagents replace the active hydrogen on the nitrogen atom with a fluoroacyl group. This process significantly increases the volatility of the compound, making it more amenable to GC-MS analysis. Furthermore, the high electronegativity of the fluorine atoms can enhance detection sensitivity, particularly in negative chemical ionization mode. jfda-online.com

Silylation: Silylation is another common technique, especially for GC-MS, where a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), replaces the active hydrogen of the amine. Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. jfda-online.com The resulting TMS derivative is generally more volatile and thermally stable than the parent amine, leading to improved chromatographic peak shape and reproducibility. jfda-online.com

Benzoylation: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization with reagents like benzoyl chloride can enhance the ionization efficiency of amines. acs.org This reaction proceeds via a base-catalyzed Schotten-Baumann reaction to form a benzoyl amide. The introduction of the benzoyl group can increase the hydrophobicity of the molecule, improving its retention on reverse-phase columns, and can enhance its response in ESI-MS. acs.orgnih.gov

| Derivatization Strategy | Reagent | Abbreviation | Primary Application | Key Benefit |

|---|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride | TFAA | GC-MS | Increases volatility and detector sensitivity. jfda-online.com |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | GC-MS | Creates volatile and thermally stable derivatives. jfda-online.com |

| Benzoylation | Benzoyl Chloride | BC | LC-MS | Enhances ionization efficiency and chromatographic retention. acs.org |

| Acylation | Heptafluorobutyrylimidazole | HFBI | GC-MS | Reacts under mild conditions with inert by-products. jfda-online.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for the identification of functional groups within a molecule. The IR spectrum of 1-Cyclopropyl-4-(methylamino)butan-1-one is expected to display characteristic absorption bands corresponding to its key structural features: a ketone, a secondary amine, and cyclopropyl (B3062369) and alkyl C-H bonds.

The most prominent peak in the spectrum is typically the carbonyl (C=O) stretch of the ketone group. For aliphatic ketones, this band appears as a strong, sharp absorption in the range of 1705-1725 cm⁻¹. utdallas.edublogspot.com The presence of the adjacent cyclopropyl ring may slightly alter the position of this band. Another key feature is the N-H stretching vibration of the secondary amine. This typically appears as a single, medium-intensity, and somewhat broad peak in the region of 3300-3500 cm⁻¹, distinguishing it from primary amines which show two peaks in this region. utdallas.edulibretexts.org

Aliphatic C-H stretching vibrations from the butyl chain and methyl group are expected in the 2850-2960 cm⁻¹ range. The C-H bonds within the strained cyclopropyl ring may also give rise to absorptions at a slightly higher frequency, typically above 3000 cm⁻¹. The spectrum would also contain absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching and various C-H bending vibrations, which are complex but provide a unique pattern for the compound. nih.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, single peak. libretexts.org |

| Cyclopropyl | C-H Stretch | ~3100 - 3000 | Medium to Weak |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850 - 2960 | Strong. libretexts.org |

| Ketone | C=O Stretch | 1705 - 1725 | Strong, sharp. utdallas.edu |

| Alkyl (CH₂, CH₃) | C-H Bend | 1350 - 1470 | Variable |

| Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |

Chromatographic Purity Assessment and Isolation Techniques

Chromatography is indispensable for the analysis and purification of synthetic compounds. For 1-Cyclopropyl-4-(methylamino)butan-1-one, a variety of chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC), are employed to assess its purity, quantify its presence in mixtures, and monitor its synthesis.

HPLC is a primary method for determining the purity and performing quantitative analysis of non-volatile or thermally sensitive compounds like 1-Cyclopropyl-4-(methylamino)butan-1-one. Reversed-phase HPLC is the most common mode used for this type of analysis.

A typical setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. acs.org Due to the basic nature of the secondary amine, which can cause peak tailing on silica-based columns, it is common to add a modifier like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase. This helps to protonate the amine, ensuring a consistent ionic state and leading to sharper, more symmetrical peaks.

Detection can be achieved using a UV detector, as the ketone's carbonyl group possesses a chromophore, though it may not be strong. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is preferred. nih.gov This allows for the determination of the compound's molecular weight alongside its retention time, providing a high degree of confidence in its identification and enabling precise quantification. acs.org

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile compounds. jppres.comamazonaws.com While 1-Cyclopropyl-4-(methylamino)butan-1-one has a moderate molecular weight, the presence of the polar secondary amine group can lead to poor peak shapes (tailing) and potential thermal degradation in the hot GC injection port.

To mitigate these issues, derivatization is often performed prior to GC analysis, as discussed in section 3.2.3. Converting the amine to a less polar, more volatile derivative (e.g., a silyl or acyl derivative) significantly improves its chromatographic behavior. jfda-online.com The analysis is typically carried out using a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl polymethylsiloxane. mdpi.com The temperature of the column is gradually increased (a temperature program) to elute the components of the sample. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions and for the preliminary assessment of purity. chemistryhall.comlibretexts.org In the synthesis of 1-Cyclopropyl-4-(methylamino)butan-1-one, TLC can be used to track the consumption of starting materials and the formation of the desired product. rochester.edu

The stationary phase is typically a silica (B1680970) gel plate. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a chamber containing a suitable mobile phase (eluent). The eluent, often a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), moves up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases. To prevent streaking of the basic amine on the acidic silica plate, a small amount of a base, such as triethylamine (B128534), is often added to the eluent.

After elution, the separated spots are visualized. While the ketone chromophore may allow for visualization under UV light, staining agents are often used for clearer detection. chemistryhall.com Reagents like potassium permanganate (B83412) or ninhydrin (B49086) can react with the amine or ketone functional groups to produce colored spots, confirming the presence and approximate quantity of the product. researchgate.netrsc.org The relative position of the product spot (Rf value) helps in its identification relative to the starting materials. rochester.edu

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Primary Use |

|---|---|---|---|

| HPLC | C18 silica | Acetonitrile/Water with formic acid | Purity assessment and quantification. acs.org |

| GC-MS | 5% Phenyl Polymethylsiloxane | Helium | Analysis of volatile (often derivatized) products. mdpi.com |

| TLC | Silica gel | Hexane/Ethyl Acetate with triethylamine | Reaction monitoring and preliminary separation. chemistryhall.comlibretexts.org |

Computational Chemistry and Molecular Modeling of 1 Cyclopropyl 4 Methylamino Butan 1 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods, grounded in solving the Schrödinger equation, can provide highly accurate information about a molecule's geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in the computational analysis of 1-Cyclopropyl-4-(methylamino)butan-1-one would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. Computational methods like Density Functional Theory (DFT) are well-suited for this purpose, offering a good balance between accuracy and computational cost.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure would be performed. This would include the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. Furthermore, the distribution of electron density and the electrostatic potential surface would be mapped to identify regions of the molecule that are electron-rich or electron-poor, which is essential for predicting intermolecular interactions.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum mechanical calculations are also powerful tools for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C nuclei) can be performed. These calculated shifts, when compared to experimental data, can help confirm the molecule's structure and assign specific signals to individual atoms.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the ketone group or the N-H bond in the amine group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule. This allows for the theoretical determination of the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum, providing information about the molecule's chromophores.

Conformational Analysis and Energy Minima

Due to the presence of several rotatable single bonds, 1-Cyclopropyl-4-(methylamino)butan-1-one can exist in multiple conformations. A thorough conformational analysis is necessary to identify the different spatial arrangements of the atoms and their relative stabilities. This involves systematically rotating the bonds and calculating the energy of each resulting conformer. The goal is to locate all the energy minima on the potential energy surface, which correspond to the stable conformations of the molecule. The results of this analysis would reveal the preferred three-dimensional shape of the molecule and the energy barriers between different conformations.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

For 1-Cyclopropyl-4-(methylamino)butan-1-one, MD simulations would be invaluable for exploring its conformational landscape in a more comprehensive manner than a static conformational search. By simulating the molecule's motion over a period of time, it is possible to observe transitions between different conformations and to understand the flexibility of the molecule. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, 1-Cyclopropyl-4-(methylamino)butan-1-one could be included in a dataset of structurally related aminoketones to develop such a model.

Descriptor Calculation and Selection

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. For 1-Cyclopropyl-4-(methylamino)butan-1-one, a wide range of descriptors would be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum chemical descriptors: Such as HOMO and LUMO energies, dipole moment, and partial atomic charges.

Once the descriptors are calculated, a statistical method is used to select the subset of descriptors that are most correlated with the biological activity of interest. This process helps to identify the key molecular features that are important for the compound's activity. The resulting QSAR model can then be used to predict the activity of new, untested compounds.

Model Development and Validation for Predicting Bioactivity

The prediction of the biological activity of novel compounds like 1-Cyclopropyl-4-(methylamino)butan-1-one is a foundational aspect of computational chemistry. This process often involves the creation of Quantitative Structure-Activity Relationship (QSAR) models. The development of a robust QSAR model is a systematic process that includes dataset curation, descriptor calculation, model building, and rigorous validation.

A hypothetical workflow for developing a predictive model for the bioactivity of 1-Cyclopropyl-4-(methylamino)butan-1-one would begin with the assembly of a dataset of structurally similar compounds with known biological activities. For this compound, which features both a cyclopropyl (B3062369) ketone and an aminobutane moiety, compounds from the aminoketone class would be particularly relevant.

Descriptor Calculation: A variety of molecular descriptors would then be calculated for each compound in the dataset. These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom count, etc.

2D Descriptors: Topological indices, molecular connectivity, etc.

3D Descriptors: Parameters related to the three-dimensional structure of the molecule.

Model Building: With the descriptors calculated, various machine learning algorithms can be employed to build the predictive model. Common methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Random Forest (RF)

The choice of algorithm depends on the nature of the dataset and the complexity of the relationship between the chemical structure and biological activity.

Model Validation: The predictive power of the generated model must be thoroughly validated. This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance. Key validation metrics include the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A high Q² value is indicative of a model with good predictive ability for new, unseen compounds.

For a class of aminoketone derivatives, a field-based QSAR study could yield a model with strong predictive power, as has been demonstrated for inhibitors of human norepinephrine (B1679862) transporter (hNET) and human dopamine (B1211576) transporter (hDAT).

| Validation Parameter | Description | Acceptable Value |

| R² | Coefficient of determination for the training set | > 0.6 |

| Q² | Predictive R² for the external test set | > 0.5 |

| RMSE | Root Mean Square Error | As low as possible |

This table represents a generalized summary of parameters for validating a QSAR model.

Ligand-Target Interaction Studies (e.g., Molecular Docking) for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 1-Cyclopropyl-4-(methylamino)butan-1-one, and a potential biological target, typically a protein.

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein. If the crystal structure of the target protein is available from a repository like the Protein Data Bank (PDB), it is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structure of the ligand, 1-Cyclopropyl-4-(methylamino)butan-1-one, can be generated and optimized using computational chemistry software.

Docking simulations are then performed using software such as AutoDock, Glide, or GOLD. These programs explore a wide range of possible conformations of the ligand within the binding site of the protein and score them based on a scoring function, which estimates the binding affinity. The results of a molecular docking study can provide valuable insights into:

Binding Affinity: A lower binding energy score typically indicates a more stable and favorable interaction.

Binding Mode: The specific orientation and conformation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand.

For instance, in studies of aminoketone derivatives targeting monoamine transporters, molecular docking has been used to elucidate the essential structural features for activity. A hypothetical docking study of 1-Cyclopropyl-4-(methylamino)butan-1-one with a target like the dopamine transporter could reveal key interactions.

| Interaction Type | Potential Interacting Residues in a Transporter Binding Site |

| Hydrogen Bonding | Aspartic Acid, Serine, Threonine |

| Hydrophobic Interactions | Phenylalanine, Leucine, Valine |

| Ionic Interactions | Aspartic Acid, Glutamic Acid |

This table provides a generalized example of potential interactions that could be identified through molecular docking.

By combining the predictions from bioactivity models with the detailed interaction analysis from molecular docking, researchers can formulate hypotheses about the potential therapeutic applications of 1-Cyclopropyl-4-(methylamino)butan-1-one and guide further experimental validation.

Preclinical Pharmacological Investigations and Biological Activities of 1 Cyclopropyl 4 Methylamino Butan 1 One Analogues

In Vitro Studies on Enzyme Modulation

Initial preclinical research has focused on the interaction of 1-Cyclopropyl-4-(methylamino)butan-1-one analogues with various enzyme systems critical to metabolic and inflammatory processes. These in vitro studies provide foundational knowledge on the compound's mechanism of action at a molecular level.

Cytochrome P450 Enzyme Inhibition Studies

Cyclopropylamines are recognized as a notable class of inhibitors for cytochrome P450 (P450) enzymes. frontiersin.org These enzymes are crucial for the metabolism of a wide array of xenobiotics, including many therapeutic drugs. nih.govnih.gov The inhibitory action of cyclopropylamines often involves a mechanism-based inactivation, also known as suicide inhibition, where the enzyme metabolizes the inhibitor, leading to the generation of a reactive species that covalently binds to and inactivates the enzyme. frontiersin.orgresearchgate.net

One proposed mechanism for this inactivation by certain cyclopropylamines involves a single electron transfer (SET) process. frontiersin.org In this mechanism, the P450 enzyme oxidizes the nitrogen atom of the cyclopropylamine (B47189) to form an aminium cation radical. This radical can then undergo rapid ring-opening of the cyclopropyl (B3062369) group, creating a highly reactive carbon-centered radical. This radical species is subsequently responsible for the covalent modification and inactivation of the enzyme. frontiersin.org Another potential pathway is a hydrogen atom transfer (HAT) from the nitrogen (N-HAT), which also leads to the formation of a reactive carbon-centered radical upon ring opening. frontiersin.org

While these mechanisms have been studied for cyclopropylamines as a class, specific inhibitory constants and the precise nature of the interaction for 1-Cyclopropyl-4-(methylamino)butan-1-one with various P450 isoforms are not detailed in the available research.

Lysosomal Phospholipase A2 (LPLA2) Inhibition Assays

Lysosomal phospholipase A2 (LPLA2) is an enzyme essential for the breakdown of phospholipids (B1166683) within the lysosomes of cells. nih.govresearchgate.net Inhibition of LPLA2 is strongly correlated with drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids in lysosomes. nih.govresearchgate.net This condition is a concern in drug development as it can lead to cellular toxicity. nih.gov

Many cationic amphiphilic drugs have been shown to inhibit LPLA2. nih.govnih.gov The inhibitory mechanism of some compounds, such as amiodarone, involves interference with the electrostatic interactions between the enzyme and anionic phospholipids in the lysosomal membrane. nih.gov Assays to determine LPLA2 inhibition are therefore valuable tools in preclinical toxicology to predict the potential of a compound to cause phospholipidosis. nih.govresearchgate.net

Specific studies detailing the inhibitory activity of 1-Cyclopropyl-4-(methylamino)butan-1-one against LPLA2 have not been identified in the reviewed literature.

Caspase-1 Inhibition Studies

Caspase-1 is a key enzyme in the inflammatory process. nih.govmdpi.com It is responsible for the activation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). mdpi.commdpi.com Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases. nih.gov Therefore, inhibitors of caspase-1 are of significant interest as potential anti-inflammatory therapeutic agents. mdpi.comnih.gov

The inhibition of caspase-1 can block the maturation and release of these potent inflammatory mediators, thereby dampening the inflammatory response. mdpi.com Research into caspase-1 inhibitors often involves evaluating a compound's ability to reduce the enzymatic activity in in vitro assays, which can then be correlated with anti-inflammatory effects in cellular and in vivo models. nih.govmdpi.com

There are no specific data available from the reviewed sources on the direct inhibition of caspase-1 by 1-Cyclopropyl-4-(methylamino)butan-1-one.

Toll-like Receptor 4 (TLR4) Pathway Modulation

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. nih.govnih.gov Activation of the TLR4 signaling pathway leads to the production of pro-inflammatory cytokines and initiates an immune response. nih.govplos.org

Modulation of the TLR4 pathway, either through agonism or antagonism, represents a therapeutic strategy for a range of conditions, including infectious diseases, sepsis, and chronic inflammatory disorders. nih.govsemanticscholar.orgfrontiersin.org Molecules that can inhibit or modulate TLR4 signaling are being investigated for their potential to treat diseases characterized by excessive inflammation. nih.govsemanticscholar.org

The effects of 1-Cyclopropyl-4-(methylamino)butan-1-one on the TLR4 signaling pathway have not been specifically documented in the available preclinical research.

Cellular Bioactivity Investigations

Beyond direct enzyme modulation, understanding the broader impact of a compound on cellular functions is a critical aspect of preclinical evaluation.

Effects on Metabolic Pathways and Cellular Processes

The interaction of a compound with enzymes such as cytochrome P450s can have significant downstream effects on various metabolic pathways. frontiersin.org Inhibition of these enzymes can alter the metabolism of endogenous substances and other drugs, leading to potential drug-drug interactions. nih.govbiomolther.org The cyclopropylamine moiety, as a known P450 inhibitor, suggests that analogues of 1-Cyclopropyl-4-(methylamino)butan-1-one could influence cellular metabolism through this mechanism. frontiersin.org However, without specific data, the precise nature and extent of these effects remain speculative.

Further cellular bioactivity investigations would be necessary to elucidate the full impact of 1-Cyclopropyl-4-(methylamino)butan-1-one on cellular processes, including cell viability, proliferation, and other metabolic functions.

Interaction with Polyamine Transport Systems (PAT)

Analogues of 1-cyclopropyl-4-(methylamino)butan-1-one are recognized and transported by the polyamine transport system (PAT). This system is crucial for maintaining polyamine homeostasis within cells, a process often dysregulated in cancer. nih.gov Cancer cells exhibit an increased demand for polyamines to sustain their rapid proliferation, making the PAT a viable target for therapeutic intervention. nih.gov

Synthetic polyamine analogues, including those with cyclopropyl moieties, are designed to exploit this transport system. They enter the cell via PAT but, due to their structural differences from natural polyamines, they cannot fulfill the same biological functions. nih.govnih.gov This leads to a disruption of polyamine-dependent cellular processes and can induce cytotoxicity in cancer cells. nih.gov Pharmacological modulation of the PAT has been used to study the uptake of these analogues. For instance, inhibitors of polyamine transport can block the cellular uptake and cytotoxic effects of these compounds, confirming their reliance on the PAT for entry into cells. nih.gov

Antiparasitic Activity Assessment (e.g., against Plasmodium falciparum)

The antiparasitic potential of cyclopropyl-containing compounds has been investigated, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. lshtm.ac.uknih.govnih.gov Phenotypic screening of compound libraries has identified cyclopropyl carboxamides as a novel class of antimalarial agents. nih.gov These compounds have demonstrated potent inhibitory activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. nih.gov

Further studies have shown that some cyclopropyl carboxamides exhibit oral efficacy in murine models of malaria. nih.gov The mechanism of action for some of these compounds involves targeting the parasite's mitochondrial cytochrome b, a component of the electron transport chain. lshtm.ac.uk This inhibition disrupts essential cellular processes within the parasite, leading to its death. lshtm.ac.uk However, it has been noted that in some classes of compounds, the addition of a cyclopropyl moiety can reduce the antiplasmodial activity. nih.gov

The stage-specificity of these compounds has also been examined. Some cyclopropyl carboxamides act on the early trophozoite stages of the Plasmodium life cycle within red blood cells, arresting parasite growth and development. nih.gov

Receptor Binding and Functional Assays for Receptor Agonism/Antagonism

The receptor binding profiles of analogues related to 1-cyclopropyl-4-(methylamino)butan-1-one are complex and depend on the specific structural features of the molecule. For instance, certain cyclopropyl-containing compounds have been evaluated for their interaction with sigma (σ) receptors. nih.gov These receptors are implicated in a variety of cellular functions and are overexpressed in some tumor cell lines. nih.gov

Binding assays have been employed to determine the affinity of these analogues for σ1 and σ2 receptor subtypes. nih.gov Functional assays, such as those measuring changes in cell proliferation or signaling pathways, can then determine whether these compounds act as agonists or antagonists at these receptors. nih.gov For example, novel bioluminescence resonance energy transfer (BRET) assays have been developed to study ligand-induced changes in σ1 receptor multimerization and its interaction with other proteins. nih.gov Such assays can help to differentiate between ligands that stabilize or destabilize receptor complexes, providing insight into their functional effects. nih.gov

Structure-Activity Relationship (SAR) Analyses in Biological Systems

Impact of Cyclopropyl Moiety Modifications on Bioactivity

The cyclopropane (B1198618) ring is a key structural feature that significantly influences the biological activity of these analogues. unl.pt Its unique electronic and conformational properties can enhance binding to biological targets and affect metabolic stability. unl.pt

In the context of antitumor activity, the inclusion of cyclopropyl groups in polyamine analogues has been shown to enhance their efficacy. researchgate.net For example, trans-bis-cyclopropyl analogues have demonstrated effectiveness as antitumor agents against prostate tumor cells in vitro. nih.gov The rigid structure of the cyclopropyl group can confer conformational constraint to the otherwise flexible polyamine backbone, potentially leading to improved target engagement. researchgate.net

Role of Methylamino Group in Biological Interactions

The methylamino group, and more broadly, the terminal amino groups of polyamine analogues, play a critical role in their biological interactions. nih.gov These groups are typically protonated at physiological pH, allowing them to interact with negatively charged macromolecules such as DNA, RNA, and proteins. nih.gov

The size and nature of the substituents on these terminal nitrogens are crucial for activity. nih.gov For instance, N-methylation can affect the compound's polarity and its ability to cross biological membranes. nih.gov Structure-activity relationship studies have shown that the nature of the terminal alkyl groups can influence the analogue's ability to compete for the polyamine uptake system and its impact on polyamine biosynthetic enzymes. nih.gov In some contexts, however, a methylamino group can reduce the potency of a compound's inhibitory activity on certain enzymes. mdpi.com

Influence of Butanone Chain Length and Substitution Patterns

The length and substitution pattern of the carbon chain connecting the terminal groups of polyamine analogues are critical determinants of their biological activity. nih.gov Systematic investigations have revealed correlations between the length of the polymethylene backbone and the antiproliferative properties of these compounds. nih.gov

For instance, in studies of spermine (B22157) analogues, pentamines (containing five amino groups) were generally more effective than tetramines in stabilizing triplex DNA. nih.gov The length of the butanone chain in 1-cyclopropyl-4-(methylamino)butan-1-one analogues would similarly be expected to influence their interaction with biological targets.

Data Tables

Table 1: Antiparasitic Activity of Selected Cyclopropyl-Containing Compounds against P. falciparum

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

|---|---|---|---|

| GSK1057714 | 3D7A | 76-164 | nih.gov |

| GSK2645947 | 3D7A | 2-7 | nih.gov |

| Quinoxaline derivative 4b | FCR-3 | < 1 µM | nih.gov |

Table 2: Impact of Structural Modifications on Antitumor Activity

| Compound Class | Modification | Effect on Bioactivity | Target/Cell Line | Reference |

|---|---|---|---|---|

| Polyamine Analogues | Addition of trans-bis-cyclopropyl moieties | Enhanced antitumor activity | Du-Pro and DU-145 prostate tumor cells | nih.gov |

| Norspermine Analogues | Hydroxylation of the carbon backbone | Maintained antiproliferative activity, reduced toxicity | L1210 murine leukemia cells | nih.gov |

In Vitro Metabolism Studies of 1 Cyclopropyl 4 Methylamino Butan 1 One

Metabolic Pathways and Metabolite Identification in Hepatic Models

In vitro studies utilizing hepatic models are crucial for elucidating the metabolic fate of xenobiotics. While specific experimental data on the in vitro metabolism of 1-cyclopropyl-4-(methylamino)butan-1-one is not extensively available in the public domain, general principles of drug metabolism allow for the prediction of its likely metabolic pathways. Hepatic models, such as liver microsomes and hepatocytes, are standard systems used to identify metabolic pathways, including Phase I (functionalization) and Phase II (conjugation) reactions.

For structurally related compounds, the primary metabolic routes involve oxidation and conjugation. Key transformations typically include N-demethylation, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate (B86663).

Role of Cytochrome P450 Isoenzymes in N-Demethylation

The N-demethylation of compounds containing a methylamino group is a common metabolic reaction catalyzed by cytochrome P450 (CYP) isoenzymes. This process involves the removal of a methyl group from the nitrogen atom. Studies on other molecules with similar functional groups have shown that multiple CYP isoenzymes can be involved in this process. For instance, the N-demethylation of diphenhydramine (B27) is primarily mediated by CYP2D6, with contributions from CYP1A2, CYP2C9, and CYP2C19. nih.gov Similarly, sildenafil's N-demethylation is largely attributed to CYP3A4 and CYP2C9. nih.gov

Given these precedents, it is plausible that the N-demethylation of 1-cyclopropyl-4-(methylamino)butan-1-one to its corresponding primary amine metabolite, 4-amino-1-cyclopropylbutan-1-one, is also mediated by one or more CYP isoenzymes. To definitively identify the specific CYPs involved, experiments using a panel of recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes would be necessary.

Glucuronidation and Sulfation Pathways

Following Phase I metabolism, or for the parent compound itself if it possesses a suitable functional group, Phase II conjugation reactions such as glucuronidation and sulfation can occur. These pathways increase the water solubility of the compound, facilitating its excretion. The hydroxylated metabolites of 1-cyclopropyl-4-(methylamino)butan-1-one would be primary candidates for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), or sulfation, catalyzed by sulfotransferases (SULTs).

For example, studies on other compounds have demonstrated the importance of these pathways. researchgate.net The presence of hydroxyl groups on metabolites makes them susceptible to conjugation, leading to the formation of glucuronide and sulfate adducts. researchgate.net

Intrinsic Clearance and Metabolic Stability in Microsomal and Hepatocyte Systems

Metabolic stability, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint), is a critical parameter assessed during drug discovery. srce.hr These assays, typically conducted in liver microsomes or hepatocytes, predict the in vivo hepatic clearance of a compound. srce.hrnuvisan.com Microsomes contain Phase I enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance. nih.govspringernature.com

The intrinsic clearance reflects the inherent capacity of the liver to metabolize a drug. nuvisan.com A comparison of CLint values between microsomal and hepatocyte systems can provide insights into the primary metabolic pathways. For instance, if clearance is significantly higher in hepatocytes, it may suggest the involvement of non-CYP pathways or Phase II metabolism. nih.gov

Table 1: Hypothetical Metabolic Stability Data for 1-Cyclopropyl-4-(methylamino)butan-1-one This table is illustrative and not based on experimental data for the specific compound.

| In Vitro System | Parameter | Value |

|---|---|---|

| Human Liver Microsomes | t½ (min) | 45 |

| CLint (µL/min/mg protein) | 15.4 | |

| Human Hepatocytes | t½ (min) | 30 |

Enzyme Kinetics of Metabolic Transformations

To further characterize the metabolic pathways, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined. These parameters describe the concentration-dependence of the rate of a specific metabolic reaction. A low Km value suggests a high affinity of the enzyme for the substrate.

For the N-demethylation of 1-cyclopropyl-4-(methylamino)butan-1-one, determining the Km and Vmax for the responsible CYP isoenzyme(s) would provide valuable information about the efficiency of this metabolic route. For example, studies on sildenafil (B151) identified both high-affinity (low Km) and low-affinity (high Km) components for its N-demethylation, indicating the involvement of at least two different CYP enzymes. nih.gov

Table 2: Hypothetical Enzyme Kinetic Parameters for the N-Demethylation of 1-Cyclopropyl-4-(methylamino)butan-1-one This table is illustrative and not based on experimental data for the specific compound.

| CYP Isoenzyme | Km (µM) | Vmax (pmol/min/pmol CYP) |

|---|---|---|

| CYP2D6 | 5.2 | 25 |

Medicinal Chemistry and Drug Design Perspectives for 1 Cyclopropyl 4 Methylamino Butan 1 One Scaffold

Lead Compound Identification and Optimization

The process of identifying and optimizing a lead compound is a critical phase in drug discovery. danaher.com A lead compound is a chemical entity that exhibits a desired biological activity and serves as the starting point for developing a drug candidate through chemical modifications. danaher.com The 1-cyclopropyl-4-(methylamino)butan-1-one scaffold possesses features that make it an attractive starting point for optimization.

The cyclopropyl (B3062369) ring is known to influence the conformation of molecules, which can lead to a more favorable binding to target receptors. nih.gov Its enhanced π-character and shorter, stronger C-H bonds can also contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov

A hypothetical lead optimization program for a compound based on this scaffold would involve systematic modifications to its different parts to improve efficacy, selectivity, and pharmacokinetic properties. nuvisan.com This process is often iterative, involving cycles of design, synthesis, and testing. nuvisan.com The key areas for modification on the 1-cyclopropyl-4-(methylamino)butan-1-one scaffold would be the cyclopropyl ring, the ketone group, the alkyl chain, and the methylamino group.

For instance, the methylamino group could be elaborated to explore interactions with the target protein, potentially by introducing larger alkyl groups, aryl substituents, or by incorporating it into a heterocyclic ring system. The alkyl chain could be lengthened, shortened, or rigidified to optimize the spatial orientation of the terminal amino group relative to the cyclopropyl ketone.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemical entities with improved properties while retaining the desired biological activity. nih.gov Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. researchgate.net Scaffold hopping is a more significant change, where the core structure of the molecule is replaced with a different one that maintains the original's three-dimensional arrangement of key functional groups. nih.govnih.gov

For the 1-cyclopropyl-4-(methylamino)butan-1-one scaffold, several bioisosteric replacements could be considered to modulate its properties.

Cyclopropyl Ring: The cyclopropyl group could be replaced with other small, strained or rigid rings like cyclobutane (B1203170) or oxetane (B1205548) to fine-tune the conformational constraints and physicochemical properties. nih.gov A vinyl group or an acetylene (B1199291) could also be considered as non-classical bioisosteres.

Ketone Group: The ketone carbonyl could be replaced by other hydrogen bond acceptors such as an oxime, a sulfoximine, or a gem-difluoro group to alter polarity and metabolic stability.

Methylamino Group: The secondary amine could be replaced with bioisosteres like an ether, a methyl ether, or a small amide to modify its hydrogen bonding capacity and basicity.

The following table provides a conceptual overview of potential bioisosteric replacements for different moieties of the scaffold.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Cyclopropyl | Cyclobutyl, Oxetane, Vinyl | Modify conformational rigidity, solubility, and metabolic stability. nih.gov |

| Ketone (C=O) | Oxime (C=NOH), Sulfoximine, gem-difluoro (CF2) | Modulate hydrogen bonding potential and susceptibility to metabolic reduction. |

| Methylamino (-NHCH3) | Methoxy (-OCH3), Hydroxymethyl (-CH2OH) | Alter basicity (pKa), hydrogen bonding capability, and polarity. |

Prodrug Strategies for Enhanced Delivery and Bioavailability

Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical reactions. nih.gov This approach is often employed to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. nih.gov

The 1-cyclopropyl-4-(methylamino)butan-1-one scaffold contains a secondary amine (the methylamino group) which is an ideal handle for prodrug design. The nitrogen atom can be temporarily masked with a promoiety that is cleaved in vivo to release the active amine.

Common prodrug strategies for amine-containing compounds include:

Acyloxy-carbamates: These can be designed to release the parent amine, carbon dioxide, and an acyloxymethyl alcohol which then decomposes further.

N-Mannich bases: These are formed by reacting the amine with an aldehyde and an appropriate carrier molecule. They can be designed to be cleaved under specific physiological conditions.

N-Phosphoryl derivatives: The amine can be converted to a phosphoramidate, which can enhance water solubility and be cleaved by phosphatases in the body.

For example, the methylamino group could be acylated with an amino acid, creating an amide bond that could be selectively cleaved by peptidases, potentially targeting the drug to specific tissues or improving its absorption.

Rational Design of New Analogues Based on SAR and Computational Insights

Rational drug design aims to develop new drug candidates based on a detailed understanding of the biological target and the interactions of ligands with it. nih.gov This process heavily relies on Structure-Activity Relationship (SAR) studies and computational chemistry. SAR explores how changes in the chemical structure of a compound affect its biological activity. nih.gov

For the 1-cyclopropyl-4-(methylamino)butan-1-one scaffold, a systematic SAR study would involve synthesizing and testing a series of analogues where each part of the molecule is methodically altered. Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling could then be used to rationalize the observed SAR and guide the design of more potent and selective analogues. danaher.com

A hypothetical SAR exploration is presented in the table below, illustrating how modifications could influence biological activity against a hypothetical target.

| Modification Site | R1 (on Cyclopropyl) | R2 (Alkyl Chain) | R3 (on Amine) | Hypothetical Activity (IC50, nM) |

| Parent Scaffold | H | -(CH2)3- | CH3 | 100 |

| Analogue 1 | 2-F | -(CH2)3- | CH3 | 50 |

| Analogue 2 | H | -(CH2)2- | CH3 | 500 |

| Analogue 3 | H | -(CH2)4- | CH3 | 200 |

| Analogue 4 | H | -(CH2)3- | C2H5 | 80 |

| Analogue 5 | H | -(CH2)3- | Cyclopropyl | 60 |

| Analogue 6 | H | -(CH2)3- | Phenyl | >1000 |

This illustrative data suggests that:

Substitution on the cyclopropyl ring with a small electron-withdrawing group like fluorine (Analogue 1) might be beneficial for activity.

The length of the three-carbon alkyl chain appears optimal (compare Parent with Analogues 2 and 3).

Small alkyl groups on the amine are tolerated and may slightly improve potency (Analogues 4 and 5), while a bulky aromatic substituent is detrimental (Analogue 6).

Such SAR data, combined with computational modeling of the binding site, would provide a powerful platform for the rational design of new, optimized drug candidates based on the 1-cyclopropyl-4-(methylamino)butan-1-one scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.